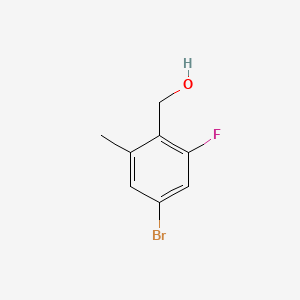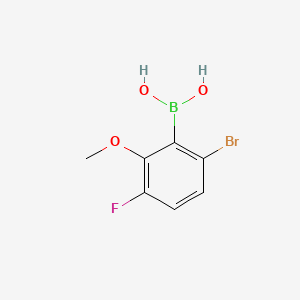
(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid” is a boronic acid derivative . It is known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds . It is also a potential bacterial mutagen .
Molecular Structure Analysis
The molecular formula of “(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid” is C7H7BBrFO3 . Its average mass is 248.842 Da and its monoisotopic mass is 247.965561 Da .Physical And Chemical Properties Analysis
“(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid” is a white to off-white solid . It should be stored in a refrigerator .Applications De Recherche Scientifique
1. Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary : This compound is used in the catalytic protodeboronation of pinacol boronic esters, a valuable but previously unknown transformation .
- Methods of Application : The process involves pairing with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
2. Preparation of Functionally Selective Allosteric Modulators of GABAA Receptors
- Application Summary : This compound is used as a reactant for the preparation of functionally selective allosteric modulators of GABAA receptors .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves Suzuki cross-coupling reactions .
- Results or Outcomes : The outcomes of this application are not specified in the source .
3. Synthesis of Direct-Acting Antivirals
- Application Summary : This compound is used in the synthesis of direct-acting antivirals (DAAs), such as sofosbuvir .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves complex organic synthesis .
- Results or Outcomes : Sofosbuvir, the first and thus far only DAA, targets NS5B polymerase, the viral enzyme required for HCV RNA replication .
4. Preparation of Inhibitors of the Checkpoint Kinase Wee1
- Application Summary : This compound is used as a reactant for the preparation of inhibitors of the checkpoint kinase Wee1 .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves Suzuki cross-coupling reactions .
- Results or Outcomes : The outcomes of this application are not specified in the source .
5. Synthesis of Boronic Acid Pinacol Ester
- Application Summary : This compound is used in the synthesis of boronic acid pinacol ester .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves complex organic synthesis .
- Results or Outcomes : The outcomes of this application are not specified in the source .
6. Preparation of Selective Allosteric Modulators
- Application Summary : This compound is used as a reactant for the preparation of functionally selective allosteric modulators .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves Suzuki cross-coupling reactions .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
(6-bromo-3-fluoro-2-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCPODUNQONQHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)F)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659409 |
Source


|
| Record name | (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid | |
CAS RN |
957035-08-4 |
Source


|
| Record name | (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/no-structure.png)
![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)
![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)
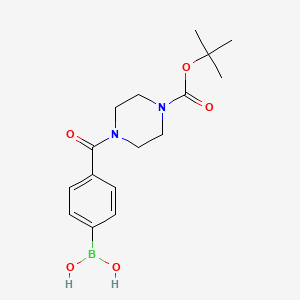
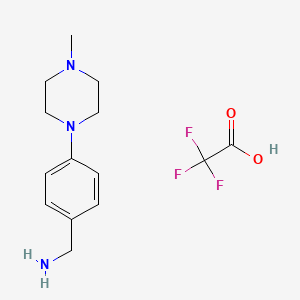
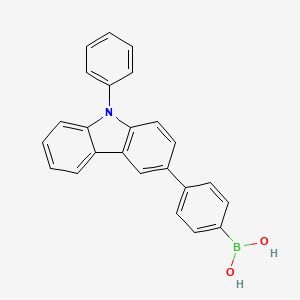

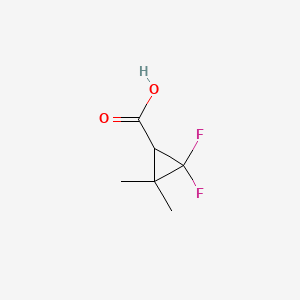
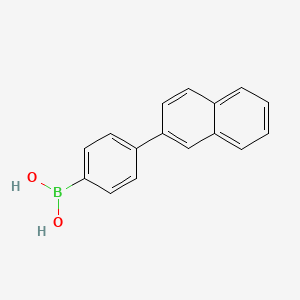
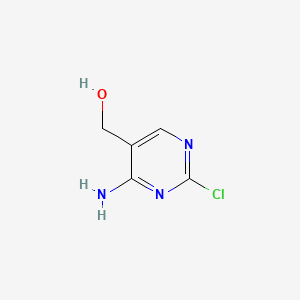
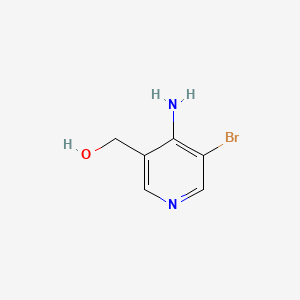
![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)
